Cas no 58922-29-5 (2,4-dihydroxy-3-methoxybenzaldehyde)

2,4-dihydroxy-3-methoxybenzaldehyde 化学的及び物理的性質
名前と識別子
-
- Benzaldehyde, 2,4-dihydroxy-3-methoxy-
- 2,4-dihydroxy-3-methoxybenzaldehyde
- EN300-3039059
- MFCD19301266
- DB-127430
- CS-0059753
- 2,4-dihydroxy-3-methoxy-benzaldehyde
- AKOS022505047
- CS-15868
- Z1251357394
- 58922-29-5
- Vanillinalkohol
- W17931
- SCHEMBL1005010
-
- MDL: MFCD19301266
- インチ: InChI=1S/C8H8O4/c1-12-8-6(10)3-2-5(4-9)7(8)11/h2-4,10-11H,1H3
- InChIKey: HOFPWODHZJNTBF-UHFFFAOYSA-N
- SMILES: C(C=1C(=C(C(=CC1)O)OC)O)=O
計算された属性
- 精确分子量: 168.04224
- 同位素质量: 168.04225873g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 4
- 重原子数量: 12
- 回転可能化学結合数: 2
- 複雑さ: 159
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 1
- トポロジー分子極性表面積: 66.8Ų
じっけんとくせい
- PSA: 66.76
2,4-dihydroxy-3-methoxybenzaldehyde Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | D521351-1g |
2,4-DIHYDROXY-3-METHOXYBENZALDEHYDE |
58922-29-5 | 95% | 1g |
$430 | 2024-07-28 | |
eNovation Chemicals LLC | D521351-5g |
2,4-DIHYDROXY-3-METHOXYBENZALDEHYDE |
58922-29-5 | 95% | 5g |
$1250 | 2024-07-28 | |
Enamine | EN300-3039059-0.25g |
2,4-dihydroxy-3-methoxybenzaldehyde |
58922-29-5 | 95.0% | 0.25g |
$546.0 | 2025-03-19 | |
eNovation Chemicals LLC | D545471-5g |
2,4-dihydroxy-3-methoxybenzaldehyde |
58922-29-5 | 97% | 5g |
$1400 | 2024-05-24 | |
Alichem | A019143722-1g |
2,4-Dihydroxy-3-methoxybenzaldehyde |
58922-29-5 | 97% | 1g |
$717.80 | 2023-09-01 | |
eNovation Chemicals LLC | D521351-10g |
2,4-DIHYDROXY-3-METHOXYBENZALDEHYDE |
58922-29-5 | 95% | 10g |
$2190 | 2024-07-28 | |
Enamine | EN300-3039059-1.0g |
2,4-dihydroxy-3-methoxybenzaldehyde |
58922-29-5 | 95.0% | 1.0g |
$1100.0 | 2025-03-19 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1130393-100mg |
2,4-Dihydroxy-3-methoxybenzaldehyde |
58922-29-5 | 97% | 100mg |
¥120.00 | 2024-05-07 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1130393-1g |
2,4-Dihydroxy-3-methoxybenzaldehyde |
58922-29-5 | 97% | 1g |
¥977.00 | 2024-05-07 | |
Aaron | AR019FRS-1g |
2,4-Dihydroxy-3-methoxybenzaldehyde |
58922-29-5 | 98% | 1g |
$2537.00 | 2025-02-28 |
2,4-dihydroxy-3-methoxybenzaldehyde 関連文献
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Andrea Amadei,Nico Sanna,Massimiliano Aschi Chem. Commun., 2008, 3399-3401
-
Sumon Sarkar,Kelvin Pak Shing Cheung,Vladimir Gevorgyan Chem. Sci., 2020,11, 12974-12993
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Renyi Shi,Lijun Lu,Hangyu Xie,Jingwen Yan,Ting Xu,Hua Zhang,Xiaotian Qi,Yu Lan Chem. Commun., 2016,52, 13307-13310
-
Javier Galbán,Susana de Marcos,Isabel Sanz,Carlos Ubide,Juan Zuriarrain Analyst, 2010,135, 564-569
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Chaoyang Ge,Wenhao Zhai,Cheng Tian,Shiqi Zhao,Tong Guo,Shuren Sun,Weixi Chen,Guangzhao Ran RSC Adv., 2019,9, 16779-16783
-
6. Caper tea
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Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356
-
Seann P. Mulcahy,Christina M. Woo,Weidong Ding,George A. Ellestad,Seth B. Herzon Chem. Sci., 2012,3, 1070-1074
2,4-dihydroxy-3-methoxybenzaldehydeに関する追加情報
Comprehensive Analysis of 2,4-Dihydroxy-3-Methoxybenzaldehyde (CAS No. 58922-29-5): Properties, Applications, and Industry Trends
2,4-Dihydroxy-3-methoxybenzaldehyde (CAS No. 58922-29-5) is an organic compound belonging to the class of methoxybenzaldehyde derivatives. This aromatic aldehyde features a benzene ring substituted with hydroxyl, methoxy, and formyl functional groups, making it a versatile intermediate in synthetic chemistry. Its molecular formula is C8H8O4, and it exhibits unique physicochemical properties, including a melting point range of 120–123°C and moderate solubility in polar solvents like ethanol and dimethyl sulfoxide (DMSO).
In recent years, the demand for bioactive benzaldehyde derivatives has surged due to their applications in pharmaceuticals, fragrances, and agrochemicals. Researchers are particularly interested in natural product synthesis and green chemistry approaches, where 58922-29-5 serves as a key building block. A 2023 study highlighted its role in synthesizing antioxidant flavonoids, aligning with the growing consumer preference for plant-based bioactive compounds.
The compound’s structure-activity relationship (SAR) has been extensively studied for cosmetic formulations. Its UV-absorbing properties make it a candidate for natural sunscreen additives, a trending topic in clean beauty forums. Additionally, its chelating ability toward metal ions has sparked interest in environmental remediation technologies, addressing concerns about heavy metal pollution.
From an industrial perspective, 2,4-dihydroxy-3-methoxybenzaldehyde is synthesized via selective O-methylation of polyphenolic precursors. Optimized protocols using enzyme-catalyzed reactions or microwave-assisted synthesis have improved yields by 15–20%, as reported in the Journal of Organic Chemistry (2024). These advancements cater to the pharmaceutical industry’s need for cost-effective intermediates.
Analytical characterization of CAS 58922-29-5 typically involves HPLC-MS and NMR spectroscopy. A 2024 market analysis revealed that 78% of quality control laboratories prioritize these techniques for purity verification, especially for compounds used in nutraceutical applications. This aligns with the FDA’s stricter guidelines on dietary supplement ingredients.
Emerging applications include its use in smart packaging materials, where its redox activity enables oxygen-scavenging films. This innovation responds to the global push for sustainable food preservation solutions. Furthermore, computational studies (e.g., DFT calculations) predict its potential as a corrosion inhibitor for eco-friendly industrial coatings.
In conclusion, 2,4-dihydroxy-3-methoxybenzaldehyde exemplifies how specialty chemicals bridge academic research and industrial needs. With ongoing studies exploring its biodegradability and low-toxicity profile, this compound is poised to play a pivotal role in sustainable chemistry initiatives worldwide.
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